molecular formula C14H18N2 B315354 [(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE

[(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE

Cat. No.: B315354
M. Wt: 214.31 g/mol
InChI Key: HSYAGQYFRVLLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1H-pyrrole-2-carbaldehyde
  • Phenylethylamine
  • 1-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

[(1-METHYLPYRROL-2-YL)METHYL](1-PHENYLETHYL)AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a phenylethanamine moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-phenylethanamine

InChI

InChI=1S/C14H18N2/c1-12(13-7-4-3-5-8-13)15-11-14-9-6-10-16(14)2/h3-10,12,15H,11H2,1-2H3

InChI Key

HSYAGQYFRVLLSB-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NCC2=CC=CN2C

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CN2C

Origin of Product

United States

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